Deoxyuridine-5'-diphosphate

Description

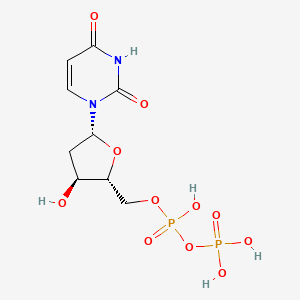

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWZTVCCBMIIKE-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194922 | |

| Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dUDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4208-67-7 | |

| Record name | dUDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYURIDINE-5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2SK7999YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dUDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Interconversion of Deoxyuridine 5 Diphosphate

Biosynthesis of Deoxyuridine-5'-diphosphate

The formation of dUDP occurs through several distinct biochemical reactions, highlighting its central position in nucleotide metabolism.

Deoxyuridine-5'-monophosphate (dUMP) Phosphorylation to this compound

Deoxyuridine-5'-monophosphate (dUMP) can be phosphorylated to dUDP. This reaction is catalyzed by thymidylate kinase (DTYMK). reactome.org This enzyme can utilize either dUMP or thymidine (B127349) monophosphate (TMP) as a substrate, reacting with ATP to produce the corresponding diphosphate (B83284) and ADP. reactome.org The reaction is reversible, allowing for the interconversion of these nucleotides. nih.gov

Reduction of Uridine-5'-diphosphate (B1205292) (UDP) to this compound by Ribonucleotide Reductase

The activity of ribonucleotide reductase is intricately regulated by allosteric effectors. nih.gov The binding of ATP to the enzyme's activity site stimulates the reduction of pyrimidine (B1678525) nucleotides like UDP and cytidine-5'-diphosphate (B34314) (CDP). columbia.edunih.gov This ensures that when cellular energy levels are high, the building blocks for DNA synthesis are produced. columbia.edu The reaction involves the cleavage of the 3'-C-H bond of the UDP substrate. nih.gov

There are different classes of ribonucleotide reductases. columbia.edu Class I enzymes, found in eukaryotes and E. coli, are iron-dependent and utilize a tyrosyl free radical for their catalytic mechanism. columbia.edu

Dephosphorylation of Deoxyuridine-5'-triphosphate (dUTP) to this compound

Deoxyuridine-5'-triphosphate (dUTP) can be dephosphorylated to yield dUDP. This conversion is part of a "salvage" mechanism and helps to manage the cellular pool of dUTP. While dUTP is a necessary intermediate in some metabolic routes, its accumulation can be problematic as DNA polymerase can mistakenly incorporate it into DNA instead of dTTP. libretexts.orgvaia.com The enzyme dUTPase plays a crucial role in hydrolyzing dUTP to dUMP and pyrophosphate, thereby preventing this misincorporation. columbia.eduresearchgate.net However, the conversion of dUTP back to dUDP can also occur, although the specific enzymes catalyzing this direct dephosphorylation are not as well-characterized as dUTPase. vaia.com

Catabolism and Further Derivatization of this compound

Once synthesized, dUDP is at a metabolic crossroads, where it can be either further phosphorylated to dUTP or converted back to dUMP. These subsequent steps are critical for the synthesis of dTTP and for maintaining the integrity of the genetic material.

Phosphorylation of this compound to Deoxyuridine-5'-triphosphate

This compound is a substrate for nucleoside diphosphate kinases (NDPKs), which catalyze its phosphorylation to deoxyuridine-5'-triphosphate (dUTP). libretexts.orgnih.gov This reaction typically utilizes ATP as the phosphate (B84403) donor. nih.gov The formation of dUTP is a key step in the pathway leading to the synthesis of dUMP, which is the direct precursor for dTTP. columbia.edudavuniversity.org The subsequent rapid hydrolysis of dUTP to dUMP by dUTPase is essential to prevent the accumulation of dUTP and its potential incorporation into DNA. libretexts.orgnih.govdavuniversity.org

Conversion of this compound to Deoxyuridine-5'-monophosphate

This compound can be converted to deoxyuridine-5'-monophosphate (dUMP). wikipedia.orgbritannica.com This reaction can be catalyzed by the reversible action of thymidylate kinase, particularly when ADP concentrations are high. nih.gov Additionally, some organisms possess dUTPases that can also hydrolyze dUDP to dUMP, although dUTP is the preferred substrate. researchgate.netnih.gov In Leishmania major, the dUTPase enzyme exhibits potent dUDPase activity, which may be a mechanism to ensure the production of dUMP for thymidylate synthesis. nih.gov This conversion is a critical step, as dUMP is the immediate substrate for thymidylate synthase, the enzyme that catalyzes the methylation of dUMP to form thymidine monophosphate (dTMP), a key component of DNA. nih.gov

Unconventional Metabolic Pathways involving this compound Analogues

While the primary metabolic roles of this compound (dUDP) are well-established, several unconventional pathways involving its analogues have been identified, often in the context of drug metabolism or in specific organisms. These pathways highlight the metabolic plasticity of cells and provide avenues for therapeutic intervention.

One notable example involves the metabolism of pyrimidine analogues used in antiviral and anticancer therapies. frontiersin.org For instance, the antiviral drug Zidovudine (AZT), a thymidine analogue, is phosphorylated in the cell to its triphosphate form, which then inhibits viral reverse transcriptase. nih.gov Although AZT is a thymidine analogue, its metabolic activation pathway can intersect with dUDP metabolism. In brain mitochondria, AZT is readily phosphorylated to its monophosphate form (AZT-MP), but further phosphorylation to the di- and triphosphate forms is limited. nih.gov This suggests that the enzymes responsible for phosphorylating dUMP and dUDP may have different affinities for their analogue counterparts.

Another class of analogues includes halogenated pyrimidines like 5-iodo-2'-deoxyuridine (IDU). rsc.org These compounds can be metabolized and incorporated into DNA, leading to therapeutic effects. researchgate.net The synthesis of diphosphate analogues of IDU, such as 5'-phosphonoacetamido, 5'-N-phosphonosulfamoyl, and 5'-O-sulfamoylcarbamoyl derivatives, has been described. rsc.org These analogues are designed to mimic the natural dUDP structure and interact with the enzymes of nucleotide metabolism. rsc.org

In some bacteria, alternative pathways for thymidylate synthesis that bypass the canonical routes involving dUDP have been discovered. For example, in Escherichia coli mutants lacking dCTP deaminase, a "deoxycytidine (dCyd) pathway" becomes active. nih.gov This pathway involves the degradation of excess dCTP to deoxycytidine, which is then deaminated to deoxyuridine and subsequently phosphorylated to dUMP, a precursor for thymidylate. nih.gov While this pathway does not directly involve dUDP analogues, it demonstrates how metabolic networks can be rewired when a primary pathway is blocked, shunting intermediates through salvage pathways that normally play a minor role. nih.gov

The metabolism of 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent, also represents an unconventional pathway involving a uracil (B121893) analogue. 5-FU is converted to various active metabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, and 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluorodeoxyuridine triphosphate (FdUTP), which can be incorporated into RNA and DNA, respectively. frontiersin.org The conversion of 5-fluorouracil to its deoxyribonucleoside diphosphate form, 5-fluoro-2'-deoxyuridine-5'-diphosphate (FdUDP), is a key step in its activation to FdUTP.

The table below summarizes some dUDP analogues and their metabolic significance.

| Analogue | Parent Compound | Metabolic Significance | Key Enzymes Involved (where known) |

| 5-Fluoro-2'-deoxyuridine-5'-diphosphate (FdUDP) | 5-Fluorouracil | Intermediate in the activation of the anticancer drug 5-fluorouracil. frontiersin.org | Orotate phosphoribosyltransferase, UMP kinase, Ribonucleotide reductase |

| Zidovudine-diphosphate (AZT-DP) | Zidovudine (AZT) | Intermediate in the activation of the antiviral drug Zidovudine. nih.gov | Thymidine kinase, Thymidylate kinase |

| 5-Iodo-2'-deoxyuridine-5'-diphosphate (IdUDP) | 5-Iodo-2'-deoxyuridine (IDU) | Metabolite of the antiviral and anticancer agent IDU. rsc.org | Thymidine kinase, Thymidylate kinase |

| Decitabine-diphosphate | Decitabine | Metabolite of the anticancer drug decitabine. portlandpress.com | Deoxycytidine kinase, UMP/CMP kinase |

| Gemcitabine-diphosphate | Gemcitabine | Metabolite of the anticancer drug gemcitabine. pnas.org | Deoxycytidine kinase, UMP/CMP kinase |

Regulation of this compound Pool Dynamics in Cellular Systems

The intracellular concentration of this compound (dUDP) is tightly regulated to ensure a balanced supply of deoxyribonucleotides (dNTPs) for DNA replication and repair. nih.gov Imbalances in dNTP pools can lead to increased mutation rates and genomic instability. frontiersin.org The regulation of dUDP levels is primarily achieved through the allosteric control of ribonucleotide reductase (RNR), the enzyme responsible for its synthesis, and the activities of downstream enzymes that utilize dUDP. nih.govfrontiersin.org

Ribonucleotide reductase catalyzes the reduction of all four ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs). fiveable.me The activity and substrate specificity of RNR are modulated by the binding of nucleotide effectors to two distinct allosteric sites: the activity site and the specificity site. elifesciences.organnualreviews.org

Specificity Regulation: The choice of which NDP substrate is reduced is governed by the binding of dNTPs to the specificity site. The binding of ATP or dATP to the specificity site promotes the reduction of pyrimidine ribonucleotides, UDP and CDP, to dUDP and dCDP, respectively. elifesciences.orgnih.gov Other effectors, such as dTTP and dGTP, direct the enzyme to reduce GDP and ADP. elifesciences.org This intricate cross-regulation ensures a balanced production of all four dNTPs. elifesciences.org

The table below details the allosteric regulation of Class Ia Ribonucleotide Reductase.

| Allosteric Site | Effector | Effect on dUDP Synthesis |

| Activity Site | ATP | Activation |

| dATP | Inhibition frontiersin.org | |

| Specificity Site | ATP | Stimulation of UDP reduction elifesciences.orgnih.gov |

| dATP | Stimulation of UDP reduction (at low concentrations) elifesciences.org | |

| dTTP | Promotes GDP reduction, indirectly affecting dUDP levels by competing for RNR activity elifesciences.org | |

| dGTP | Promotes ADP reduction, indirectly affecting dUDP levels by competing for RNR activity elifesciences.org |

Further regulation of the dUDP pool occurs through the enzymes that metabolize it. The primary fate of dUDP is phosphorylation to dUTP by nucleoside diphosphate kinase. nih.gov dUTP is then rapidly hydrolyzed to dUMP by dUTP diphosphatase (dUTPase). nih.govbaseclick.eu This rapid hydrolysis serves two main purposes: it prevents the misincorporation of uracil into DNA and provides the substrate, dUMP, for the synthesis of thymidine monophosphate (dTMP) by thymidylate synthase. baseclick.eu

In some organisms, the flow of pyrimidine nucleotides is also regulated by substrate cycles. For example, in hamster fibroblast cells deficient in dCMP deaminase, the de novo synthesis of dTTP relies entirely on the reduction of UDP. nih.gov In these cells, an expanded dCTP pool is controlled by a substrate cycle that shifts the balance towards the excretion of deoxycytidine. nih.gov Conversely, the deoxyuridine/dUMP cycle shifts towards the nucleotide, facilitating the import of extracellular deoxynucleosides. nih.gov This demonstrates how interconnected metabolic cycles can dynamically regulate nucleotide pools in response to genetic or environmental perturbations.

Enzymatic Roles and Interactions of Deoxyuridine 5 Diphosphate

Deoxyuridine Triphosphatase (dUTPase) and its Significance in Deoxyuridine Metabolism

Deoxyuridine 5'-triphosphate nucleotidohydrolase, commonly known as dUTPase, is a critical enzyme in nucleotide metabolism. nih.govcore.ac.uk It plays a pivotal role in maintaining the integrity of DNA by catalyzing the hydrolysis of deoxyuridine triphosphate (dUTP) into deoxyuridine monophosphate (dUMP) and pyrophosphate (PPi). core.ac.ukpreprints.orgnih.govebi.ac.uk This function is essential for all living organisms, including bacteria, eukaryotes, and even some viruses. preprints.orgtandfonline.comtandfonline.com

Catalytic Hydrolysis of dUTP to dUMP and Pyrophosphate by dUTPase

The enzymatic reaction catalyzed by dUTPase is a highly specific and efficient hydrolysis of the phosphoanhydride bond between the alpha and beta phosphates of dUTP. preprints.orgnih.gov This reaction follows a nucleophilic substitution mechanism (Sn2), where a water molecule, activated by a conserved aspartate residue in the enzyme's active site, acts as the nucleophile. preprints.org The attack occurs at the alpha-phosphate of dUTP, resulting in the formation of dUMP and the release of a pyrophosphate molecule. preprints.orgnih.gov The reaction is magnesium-dependent, with the divalent metal ion playing a crucial role in the catalytic process. tandfonline.comtandfonline.com The presence of Mg2+ is essential for optimal enzyme activity; its depletion can lead to a drastic decrease in the catalytic rate. nih.gov

The catalytic process has been extensively studied, particularly for trimeric dUTPases. preprints.org The active site is formed by residues from adjacent subunits of the homotrimeric enzyme, highlighting the importance of the enzyme's quaternary structure for its function. uniprot.org A flexible C-terminal region, often referred to as motif V, is also essential for catalysis, though not for substrate binding. core.ac.uknih.gov

Role of dUTPase in Maintaining dUTP:dTTP Ratios

A primary physiological role of dUTPase is to maintain a low cellular ratio of dUTP to deoxythymidine triphosphate (dTTP). preprints.orgnih.govoup.com This is crucial because most DNA polymerases cannot efficiently discriminate between dUTP and dTTP, and will incorporate uracil (B121893) into newly synthesized DNA if the cellular concentration of dUTP is significant. nih.govnih.gov

The misincorporation of uracil into DNA can have severe consequences, including mutagenesis and DNA strand breaks during repair attempts, which can ultimately lead to cell death. nih.govresearchgate.netbiostruct.org By efficiently hydrolyzing dUTP, dUTPase serves two key purposes in this context: it minimizes the available pool of dUTP for incorporation into DNA and simultaneously produces dUMP, which is the direct precursor for the synthesis of dTTP via the action of thymidylate synthase. preprints.orgnih.govebi.ac.ukresearchgate.net Therefore, dUTPase is a central regulator of the nucleotide pool, ensuring the fidelity of DNA replication. oup.com In organisms like Saccharomyces cerevisiae, dUTPase is responsible for producing about 60% of the dUMP pool required for dTTP biosynthesis. nih.gov

Isoforms and Subcellular Localization of dUTPase

In humans, the dUTPase enzyme is encoded by the DUT gene and exists in two primary isoforms: a nuclear isoform (DUT-N) and a mitochondrial isoform (DUT-M). wikipedia.orgresearchgate.netresearchgate.net These isoforms arise from the use of alternative 5' exons and promoters, resulting in proteins that differ in their N-terminal sequences. biostruct.orgresearchgate.net This N-terminal variation dictates their subcellular localization. biostruct.org

The DUT-N isoform contains a nuclear localization signal and is predominantly found in the nucleus, where it plays a role in maintaining the integrity of the nuclear genome. wikipedia.orgresearchgate.net Its expression is cell-cycle regulated, with an upregulation during the S phase to coincide with DNA replication. wikipedia.org The localization of DUT-N is further regulated by phosphorylation. biostruct.orgresearchgate.net In contrast, the DUT-M isoform possesses a mitochondrial targeting sequence and is constitutively expressed, reflecting its role in mitochondrial DNA maintenance. biostruct.orgwikipedia.org Recent studies have also identified additional isoforms, such as DUT-3, which lacks a specific localization signal and is likely cytosolic, and DUT-4, which also has a nuclear localization signal. researchgate.net

Kinetic Characterization of dUTPase Activity

The kinetic properties of dUTPase have been characterized from various organisms, revealing it to be a highly efficient enzyme with a low Michaelis constant (Km) for dUTP, typically in the low micromolar range. core.ac.uktandfonline.comtandfonline.com This indicates a high affinity for its substrate. The catalytic rate (kcat) is also significant, ensuring rapid hydrolysis of dUTP. tandfonline.comtandfonline.com

For instance, the dUTPase from Campylobacter jejuni has a Km for dUTP of 0.66 µM and a kcat of 12.3 s-1. tandfonline.comtandfonline.com The enzyme from Leishmania major exhibits a Km of 2.11 µM and a kcat of 49 s-1. ugr.es These kinetic parameters underscore the enzyme's efficiency in keeping cellular dUTP levels low. The enzyme is also highly specific for dUTP, showing significantly lower or no activity towards other nucleotides. core.ac.ukugr.es

| Enzyme Source | Km for dUTP (µM) | kcat (s-1) | Specificity Constant (kcat/Km) (M-1s-1) |

| Campylobacter jejuni | 0.66 | 12.3 | 18.6 x 106 |

| Leishmania major | 2.11 | 49 | 2.3 x 107 |

This table presents kinetic data for dUTPase from different organisms, highlighting its high efficiency and affinity for dUTP. Data sourced from tandfonline.comtandfonline.comugr.es.

Ribonucleotide Reductase (RNR) and Deoxyuridine-5'-diphosphate Formation

Ribonucleotide reductase (RNR) is the enzyme responsible for the de novo synthesis of all four deoxyribonucleoside diphosphates (dNDPs) by catalyzing the reduction of the corresponding ribonucleoside diphosphates (NDPs). wikipedia.orgwikidoc.org This process is fundamental for providing the building blocks for DNA synthesis and repair. wikipedia.orgwikidoc.orgelifesciences.org

Mechanism of Ribonucleoside Diphosphate (B83284) Reduction to Deoxyribonucleoside Diphosphates

The reaction catalyzed by RNR involves the removal of the 2'-hydroxyl group from the ribose sugar of a ribonucleoside diphosphate, such as uridine (B1682114) diphosphate (UDP), to form the corresponding deoxyribonucleoside diphosphate, this compound (dUDP). wikipedia.orgwikidoc.org This reduction is a complex process that proceeds via a free radical mechanism. wikipedia.org

The catalytic cycle is initiated by the generation of a free radical within the enzyme, which is then transferred to the active site. For class I RNRs, this involves a di-iron center in the RNR2 (or β) subunit. The mechanism involves the abstraction of a hydrogen atom from the 3'-carbon of the ribose, followed by the elimination of a water molecule from the 2'-carbon. wikipedia.org The resulting radical intermediate is then reduced, and the active site cysteines are regenerated by electrons typically donated from thioredoxin. wikidoc.org

Allosteric Regulation of Ribonucleotide Reductase by this compound and other Nucleotides

The binding of effector molecules to these sites modulates the enzyme's function. The a-site acts as a master on/off switch, binding ATP to activate the enzyme and dATP to inhibit it, thereby controlling the total dNTP pool size. elifesciences.org The s-site, on the other hand, dictates which of the four ribonucleoside diphosphate (NDP) substrates (CDP, UDP, GDP, ADP) will be reduced. nih.govelifesciences.org

Table 1: Allosteric Regulation of Class Ia Ribonucleotide Reductase

| Effector Nucleotide | Allosteric Site | Effect on RNR Activity | Substrate Reduction Promoted |

|---|---|---|---|

| ATP | Activity Site (a-site) | Activation | - |

| dATP | Activity Site (a-site) | Inhibition (at high concentrations) | - |

| ATP/dATP | Specificity Site (s-site) | Activation | CDP, UDP |

| dTTP | Specificity Site (s-site) | Activation | GDP |

| dGTP | Specificity Site (s-site) | Activation | ADP |

Nucleoside Diphosphate Kinase (NDPK) Activity in this compound Interconversion

Nucleoside diphosphate kinase (NDPK), also known as NDK, is a ubiquitous enzyme responsible for maintaining the intracellular balance of nucleoside triphosphates (NTPs). pnas.orgnih.gov It catalyzes the transfer of the terminal (gamma) phosphate (B84403) group from a donor NTP, typically ATP, to an acceptor nucleoside diphosphate (NDP). uni-regensburg.deebi.ac.ukresearchgate.net This function is crucial for providing the necessary precursors for nucleic acid synthesis and various other metabolic processes. pnas.org

Phosphoryl Transfer Mechanisms involving this compound

The catalytic mechanism of NDPK is characterized as a "ping-pong" mechanism. ebi.ac.ukresearchgate.net This process involves two main steps. First, the enzyme binds a donor NTP (e.g., ATP) and transfers its gamma-phosphate to a conserved histidine residue in the active site, forming a high-energy phosphoenzyme intermediate and releasing the resulting NDP (e.g., ADP). nih.govebi.ac.uk In the second step, an acceptor NDP, such as dUDP, binds to the active site. The phosphate group is then transferred from the phosphorylated histidine to the acceptor, generating the corresponding NTP (dUTP) and regenerating the free enzyme. ebi.ac.ukresearchgate.net

This reversible reaction can be summarized as: NTP₁ + NDP₂ ⇌ NDP₁ + NTP₂

In the context of dUDP, NDPK catalyzes its phosphorylation to deoxyuridine-5'-triphosphate (dUTP) using a phosphate donor like ATP. This conversion is a key step in the pathway leading to the synthesis of thymidylate, as dUTP is subsequently hydrolyzed to dUMP. nih.govoup.com

Substrate Specificity and Kinetic Studies of NDPK

NDPKs are generally considered to be non-specific enzymes with broad substrate specificity. ebi.ac.ukresearchgate.net They can phosphorylate all canonical purine (B94841) and pyrimidine (B1678525) nucleoside diphosphates, including their deoxy forms. researchgate.netnih.gov This lack of specificity is attributed to a wide substrate cleft in the enzyme's structure. researchgate.net For example, human NDPK can phosphorylate all standard nucleoside diphosphates and many nucleotide analogs. researchgate.net

Kinetic studies of NDPK from various organisms have confirmed its ability to act on a wide range of substrates. For instance, purified polyphosphate kinase (PPK) from E. coli, which exhibits NDPK activity, can phosphorylate ADP, GDP, CDP, UDP, dADP, dGDP, and dCDP. pnas.orgpnas.org The efficiency of phosphorylation for different substrates can vary, with purine nucleotides often being slightly better substrates than pyrimidine nucleotides. pnas.org In E. coli PPK, the order of substrate efficiency was found to be ADP, dADP > dGDP, GDP, TDP > UDP, CDP, dCDP. pnas.org Despite these minor differences, the enzyme's broad specificity ensures its central role in interconverting various nucleoside diphosphates, including dUDP, to their triphosphate forms, thereby maintaining the cellular nucleotide pool. pnas.orgnih.gov

Table 2: Substrate Efficiency of E. coli Polyphosphate Kinase (with NDPK activity)

| Substrate (NDP) | Relative Efficiency |

|---|---|

| ADP, dADP | Highest |

| dGDP, GDP, TDP | High |

| UDP, CDP, dCDP | Moderate |

This table illustrates the relative efficiency of various nucleoside diphosphates as substrates for the NDPK-like activity of E. coli polyphosphate kinase. Data adapted from PNAS. pnas.org

Other Enzymes Modulating Deoxyuridine Nucleotide Pathway Intermediates

Thymidylate Synthase (TS) and its Dependence on dUMP (derived from dUDP/dUTP)

Thymidylate synthase (TS) is a crucial enzyme that catalyzes the final step in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. ebi.ac.ukdroracle.aitaylorandfrancis.com This enzyme facilitates the reductive methylation of deoxyuridine monophosphate (dUMP), converting it to dTMP. ebi.ac.ukdroracle.ai This reaction is the sole de novo source of dTMP, making TS essential for DNA replication and cell proliferation. ebi.ac.uktaylorandfrancis.com

The substrate for thymidylate synthase, dUMP, is generated through several pathways. One significant route involves the phosphorylation of dUDP to dUTP by nucleoside diphosphate kinase, followed by the hydrolysis of dUTP to dUMP by the enzyme dUTPase. oup.comresearchgate.netbritannica.com Therefore, the activity of thymidylate synthase is indirectly dependent on the availability of dUDP as a precursor. In some organisms, dUDP can also be converted to dUMP through the reverse reaction of thymidylate kinase, although the phosphorylation to dUTP is generally the more predominant pathway. nih.gov

Deoxycytidine Triphosphate (dCTP) Deaminase and its Influence on the dUDP Pathway

The remaining portion of dUMP is primarily synthesized through the dUDP pathway, where UDP is reduced to dUDP by ribonucleotide reductase. nih.govresearchgate.net The dUDP is then phosphorylated to dUTP and subsequently hydrolyzed to dUMP. nih.gov The existence and relative contribution of these parallel pathways highlight the metabolic flexibility in dUMP synthesis. When the major dCTP deaminase pathway is compromised, for instance by a mutation in the dcd gene, cells become more reliant on the dUDP pathway for their supply of dUMP. nih.gov However, in E. coli, the dUDP pathway alone is often insufficient to meet the cell's demand for thymidylate, indicating the primary importance of the dCTP deaminase route under normal growth conditions. nih.gov

5'-Nucleotidases in Deoxyribonucleoside Monophosphate Dephosphorylation

5'-Nucleotidases (5'-NTs), classified under EC 3.1.3.5, are a group of enzymes that catalyze the dephosphorylation of (deoxy)nucleoside monophosphates to their corresponding (deoxy)nucleosides and inorganic phosphate. scispace.comd-nb.info This hydrolytic reaction is a critical step in nucleotide metabolism, influencing the balance between intracellular nucleotide pools required for DNA and RNA synthesis. diva-portal.orgnih.gov

These enzymes are found in various cellular compartments and exhibit broad substrate specificity, although individual nucleotidases can show preferences for certain purine or pyrimidine nucleotides. d-nb.inforsc.orgnih.gov The dephosphorylation of deoxyribonucleoside monophosphates, such as deoxyuridine monophosphate (dUMP), is a key function of several cytosolic and mitochondrial 5'-nucleotidases. diva-portal.orgresearchgate.net By converting deoxyribonucleoside monophosphates to their corresponding nucleosides, 5'-nucleotidases facilitate their transport across the cell membrane, as nucleotides themselves cannot be readily transported. diva-portal.org This allows for the salvage of nucleosides in other tissues or their excretion from the cell.

Research Findings on 5'-Nucleotidase Activity

Research has identified several distinct 5'-nucleotidases with roles in dephosphorylating deoxyribonucleoside monophosphates. These enzymes differ in their substrate specificity, kinetic properties, and regulatory mechanisms.

Cytosolic 5'-Nucleotidases:

Cytosolic 5'-nucleotidase II (cN-II): This enzyme demonstrates a preference for 6-hydroxypurine nucleoside 5'-monophosphates but is also involved in the dephosphorylation of other nucleotides. researchgate.net It plays a role in regulating purine nucleotide pools. researchgate.net

Cytosolic 5'-nucleotidase III (cN-III): Also known as pyrimidine 5'-nucleotidase (PN-I), cN-III preferentially hydrolyzes pyrimidine 5'-monophosphates, including dUMP. researchgate.netwikipedia.orgwikipedia.org Its activity is crucial for maintaining the balance of pyrimidine nucleotides within the cell. researchgate.net Studies on homogeneous PN-I from human erythrocytes show the following order of substrate dephosphorylation: 5'UMP > 5'CMP > 5'dCMP > 5'dTMP > 5'dUMP. tandfonline.com

Cytosolic deoxyribonucleotidase (cdN): This enzyme is particularly important in regulating the cytosolic pool of dTTP by dephosphorylating dUMP and dTMP. diva-portal.org It can also catabolize other 2'- and 3'-(d)NMPs. diva-portal.org

Mitochondrial 5'-Nucleotidase:

Mitochondrial 5'(3')-deoxynucleotidase (mdN): This enzyme shares 52% sequence identity with its cytosolic counterpart, cdN. diva-portal.org It is involved in dephosphorylating deoxyribonucleotides within the mitochondria, thereby regulating the mitochondrial pyrimidine deoxyribonucleotide pools to ensure proper mitochondrial DNA replication. wikipedia.org

The table below summarizes the characteristics of some key 5'-nucleotidases involved in deoxyribonucleoside monophosphate dephosphorylation.

| Enzyme | Cellular Location | Preferred Substrates | Key Functions |

| Cytosolic 5'-nucleotidase II (cN-II) | Cytosol | 6-hydroxypurine nucleoside 5'-monophosphates (e.g., IMP, GMP) | Regulation of purine nucleotide pools. researchgate.net |

| Cytosolic 5'-nucleotidase III (cN-III) | Cytosol | Pyrimidine 5'-monophosphates (e.g., UMP, CMP, dUMP, dCMP) | Regulation of pyrimidine nucleotide pools. researchgate.netwikipedia.org |

| Cytosolic deoxyribonucleotidase (cdN) | Cytosol | dUMP, dTMP | Regulation of cytosolic dTTP pool. diva-portal.org |

| Mitochondrial 5'(3')-deoxynucleotidase (mdN) | Mitochondria | Uracil and thymine (B56734) deoxyribonucleotides (dUMPs and dTMPs) | Regulation of mitochondrial pyrimidine deoxyribonucleotide pools for mtDNA replication. wikipedia.org |

The activity of these 5'-nucleotidases is subject to regulation by various cellular factors. For instance, the products of the reaction, such as inorganic phosphate and the resulting nucleosides, can act as inhibitors. tandfonline.com Kinetic studies of pyrimidine nucleotidases from human erythrocytes have suggested an Ordered Uni-Bi reaction mechanism, where the phosphate is released before the nucleoside. tandfonline.com

Cellular and Molecular Functions of Deoxyuridine 5 Diphosphate and Its Metabolites

Regulation of Deoxynucleotide Pool Homeostasis

The maintenance of balanced dNTP pools is crucial for cellular homeostasis and the fidelity of DNA replication and repair. frontiersin.org Deoxyuridine-5'-diphosphate is a key player in this regulatory network. The de novo synthesis of dNTPs begins with the reduction of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs) by the enzyme ribonucleotide reductase (RNR). libretexts.org RNR catalyzes the conversion of uridine (B1682114) diphosphate (B83284) (UDP) to dUDP. libretexts.orgvaia.com

Once formed, dUDP can be phosphorylated by nucleoside diphosphate kinases (NDPKs) to form dUTP. baseclick.eu The cellular concentration of dUTP is normally kept at a very low level, around 0.2 µM, compared to other dNTPs which are in the range of 5–40 µM. oup.com This tight regulation is primarily achieved by the enzyme dUTP pyrophosphatase (dUTPase), which rapidly hydrolyzes dUTP to deoxyuridine monophosphate (dUMP) and pyrophosphate. baseclick.euprospecbio.comhmdb.ca This "sanitizing" function of dUTPase is vital for preventing the accumulation of dUTP in the nucleotide pool. oup.comportlandpress.com

| Enzyme | Gene (Human) | Substrate(s) | Product(s) | Cellular Function |

| Ribonucleotide Reductase (RNR) | RRM1, RRM2, RRM2B | UDP, ADP, GDP, CDP | dUDP, dADP, dGDP, dCDP | Catalyzes the rate-limiting step in de novo dNTP synthesis. libretexts.orgbiologists.com |

| Nucleoside Diphosphate Kinase (NDPK) | NME/NDPK | dUDP, other dNDPs | dUTP, other dNTPs | Phosphorylates dNDPs to dNTPs. nih.gov |

| dUTP Pyrophosphatase (dUTPase) | DUT | dUTP | dUMP, Pyrophosphate | Hydrolyzes dUTP to prevent its accumulation and incorporation into DNA, and provides dUMP for dTMP synthesis. baseclick.euprospecbio.comuniprot.org |

| dCMP Deaminase | DCTD | dCMP | dUMP | An alternative pathway to produce dUMP from dCMP. biologists.com |

Implications for DNA Replication Fidelity and Prevention of Uracil (B121893) Misincorporation into DNA

The metabolic pathway of dUDP has profound implications for the integrity of the genome. DNA polymerases cannot efficiently discriminate between dTTP and dUTP, the triphosphate form of deoxyuridine. nih.govrsc.org Consequently, if cellular dUTP levels rise, it can be mistakenly incorporated into DNA opposite adenine (B156593) (A) in place of thymine (B56734) (T). baseclick.eunih.gov The rate of this misincorporation is largely determined by the intracellular dUTP:dTTP ratio. nih.govresearchgate.net

The presence of uracil in DNA is problematic. While U:A pairs resulting from dUTP misincorporation are not immediately mutagenic, their accumulation can be cytotoxic. pnas.orgresearchgate.net The cell possesses a robust defense mechanism known as base excision repair (BER) to remove uracil from DNA. nih.govgrantome.com This process is initiated by a family of enzymes called uracil-DNA glycosylases (UDGs), with UNG being the primary enzyme responsible for excising uracil from both U:A and U:G pairs. grantome.comresearchgate.net

The BER pathway proceeds in several steps:

Recognition and Excision: A uracil-DNA glycosylase (e.g., UNG2 in humans) recognizes the uracil base and cleaves the N-glycosidic bond, removing the base and creating an apurinic/apyrimidinic (AP) site. pnas.orgnih.gov

Incision: An AP endonuclease (APE1 in humans) cleaves the phosphodiester backbone at the 5' side of the AP site. pnas.org

Synthesis and Ligation: DNA polymerase β fills the single-nucleotide gap, and DNA ligase III seals the nick to restore the intact DNA strand. nih.gov

Under normal conditions, this repair process is highly efficient. However, under conditions that lead to elevated dUTP pools, such as the inhibition of thymidylate synthase, a futile cycle of misincorporation and repair can occur. researchgate.netaacrjournals.org The repair machinery removes a uracil base, but during the repair synthesis step, another dUTP molecule may be incorporated, leading to persistent DNA strand breaks and genomic instability, which can ultimately trigger cell death. researchgate.netaacrjournals.orgaacrjournals.org

| Step | Key Enzyme(s) (Human) | Description |

| 1. Uracil Recognition & Excision | Uracil-DNA Glycosylase (UNG, SMUG1) | Recognizes and removes the uracil base by cleaving the N-glycosidic bond, creating an abasic (AP) site. nih.govresearchgate.net |

| 2. Strand Incision | AP Endonuclease 1 (APE1) | Cleaves the phosphodiester backbone 5' to the AP site. pnas.org |

| 3. Gap Filling | DNA Polymerase β (Polβ) | Inserts the correct nucleotide (dTMP) into the gap. nih.gov |

| 4. Ligation | DNA Ligase III (LigIII) / XRCC1 | Seals the remaining nick in the DNA backbone. nih.gov |

Contribution to De Novo Thymidylate Biosynthesis Pathways

This compound is a central intermediate in the de novo pathway for thymidylate synthesis, which is the sole pathway for producing dTMP, a necessary component of DNA. wikipedia.orgebi.ac.uk The pathway from dUDP to dTMP is a multi-step process. wikipedia.org

Following the reduction of UDP to dUDP by ribonucleotide reductase, dUDP is typically phosphorylated to dUTP. libretexts.orgwikipedia.org As mentioned, dUTP is then rapidly hydrolyzed by dUTPase to dUMP. baseclick.euwikipedia.org This reaction is crucial not only for preventing uracil misincorporation into DNA but also for providing the direct substrate for thymidylate synthesis. baseclick.euportlandpress.com An alternative, though less prominent, route in some organisms involves the direct dephosphorylation of dUDP to dUMP. nih.govbritannica.com

The final and committed step in de novo dTMP synthesis is the conversion of dUMP to dTMP, a reaction catalyzed by the enzyme thymidylate synthase (TS). wikipedia.orgproteopedia.org This enzyme facilitates the reductive methylation of dUMP, using 5,10-methylenetetrahydrofolate as the methyl group donor. ebi.ac.ukbiorxiv.org The reaction produces dTMP and dihydrofolate (DHF). biorxiv.org The DHF is then reduced back to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR), allowing the cycle to continue. biorxiv.orgplos.org These three enzymes—TS, DHFR, and serine hydroxymethyltransferase (SHMT), which produces the 5,10-methylenetetrahydrofolate—are suggested to form a complex to efficiently channel substrates for dTMP synthesis. biorxiv.orgplos.org

In E. coli, several pathways for dUMP synthesis exist. The dUDP pathway involves the reduction of UDP to dUDP, which is then mostly phosphorylated to dUTP and subsequently hydrolyzed by dUTPase to yield dUMP. nih.gov This runs parallel to the major dCTP pathway, where dCTP is deaminated to dUTP, which is also converted to dUMP by dUTPase. nih.gov

Deoxyuridine Metabolism in Cellular Responses and Signaling

The metabolism of deoxyuridine nucleotides is intricately linked to cellular signaling pathways that respond to DNA damage and metabolic stress. Perturbations in this pathway, often induced by chemotherapeutic agents, can trigger significant cellular responses. frontiersin.org

A primary example is the use of drugs that inhibit thymidylate synthase (TS), such as 5-fluorouracil (B62378). aacrjournals.orgaacrjournals.org Inhibition of TS blocks the conversion of dUMP to dTMP, leading to two major consequences: a depletion of the dTTP pool and a massive accumulation of dUMP's precursor, dUTP. researchgate.netaacrjournals.orgnih.gov The resulting high dUTP/dTTP ratio leads to extensive misincorporation of uracil into DNA during replication. researchgate.netaacrjournals.org

This uracil-laden DNA triggers a strong cellular response. The BER pathway is activated to remove the uracil, but the persistent lack of dTTP and high levels of dUTP lead to futile repair cycles, resulting in the accumulation of DNA strand breaks. aacrjournals.orgaacrjournals.org This DNA damage is a powerful signal that can activate cell cycle checkpoints, leading to cell cycle arrest, and if the damage is irreparable, it can induce apoptosis (programmed cell death). researchgate.netnih.gov Studies have shown that the ability of a cell to accumulate dUTP following TS inhibition is associated with an earlier onset of DNA damage and loss of viability. nih.gov Conversely, cells with high levels of dUTPase activity are more resistant to TS inhibitors because they can more effectively prevent the accumulation of dUTP. researchgate.netaacrjournals.org

Furthermore, the accumulation of dUTP and subsequent uracil in DNA can be sensed by the cell as a hallmark of genotoxic stress, activating damage response pathways. For instance, treatment with agents that lead to dUTP accumulation can promote the formation of γH2AX foci, a marker of DNA double-strand breaks and the cellular response to this severe type of damage. portlandpress.com

Structural Biology and Mechanistic Insights into Deoxyuridine 5 Diphosphate Interactions

Three-Dimensional Structures of Enzymes in Complex with Deoxyuridine Nucleotides

X-ray crystallography has been instrumental in revealing the atomic details of how enzymes recognize and bind deoxyuridine nucleotides. These structures provide static snapshots of the enzyme-ligand complexes, highlighting key interactions in the active site.

One of the most studied enzymes is dUTP pyrophosphatase (dUTPase) , which catalyzes the hydrolysis of dUTP to dUMP and pyrophosphate, thereby preventing the misincorporation of uracil (B121893) into DNA. nih.govpreprints.orgacs.org The three-dimensional structure of Escherichia coli dUTPase, determined at 1.9 Å resolution, reveals a symmetrical trimer with a jelly-roll fold. researchgate.netrcsb.org This structure shows complex interactions between the subunits that are likely important for catalysis. researchgate.netrcsb.org Crystal structures of dUTPase from various organisms, including Leishmania major and Epstein-Barr virus (EBV), have been solved in complex with the product dUMP or substrate analogs like α,β-imido-dUTP. rcsb.orgcore.ac.uknih.gov For instance, the structure of L. major dUTPase complexed with dUMP reveals that the occupation of the phosphate-binding region is crucial for inducing a closed conformation of the enzyme. rcsb.orgcore.ac.uk

Another critical enzyme is ribonucleotide reductase (RNR) , which catalyzes the conversion of ribonucleotides to deoxyribonucleotides. nih.govwikipedia.org The α subunit of RNR from Saccharomyces cerevisiae has been crystallized in complex with various substrates and allosteric effectors, including UDP. rcsb.orgpnas.orgnih.gov These structures provide insights into substrate and effector binding, and how the enzyme achieves specificity. For example, the binding of an allosteric effector rearranges a critical region known as loop 2, which in turn accommodates the substrate and positions it for catalysis. rcsb.orgnih.gov Cryo-electron microscopy has also provided the first structure of an active form of E. coli RNR, revealing an asymmetric complex where the tail of the β subunit inserts into the α subunit's active site, forming part of the substrate-binding pocket. acs.org

The table below summarizes key structural data for enzymes in complex with deoxyuridine nucleotides or their analogs.

| Enzyme | Organism | Ligand | PDB ID | Resolution (Å) | Key Findings |

| dUTPase | Escherichia coli | Apo | 1DUP | 1.90 | Symmetrical trimer, jelly-roll fold, complex subunit interactions. rcsb.org |

| dUTPase | Leishmania major | dUMP, dUpNp | 2YB0 | 2.28 | Occupation of phosphate (B84403) binding region induces a closed conformation. rcsb.orgcore.ac.uk |

| dUTPase | Acanthamoeba polyphaga mimivirus | dUDP | 3ELH | 2.40 | A shorter Kpn loop in the active site contributes to its unique substrate specificity. rcsb.orgpdbj.org |

| Ribonucleotide Reductase (Rnr1) | Saccharomyces cerevisiae | AMPPNP-UDP | 1ZZD | 2.60 | Binding of the specificity effector rearranges loop 2 to accommodate the substrate. rcsb.org |

| dCMP Deaminase | Bacteriophage T4 | Pyrimidin-2-one deoxyribotide | 1XS4 | 2.20 | The enzyme is a hexamer with the active site composed of residues from a single subunit. nih.gov |

Conformational Dynamics of Deoxyuridine Nucleotide-Binding Enzymes

While static crystal structures are invaluable, enzymes are dynamic entities. Conformational changes are often essential for substrate binding, catalysis, and product release. These dynamics can range from small side-chain fluctuations to large-scale domain movements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein dynamics and ligand binding in solution. A full structural dynamics study of human dUTPase using NMR revealed that the apo enzyme exhibits slow dynamics on the microsecond to millisecond timescale. nih.govchemrxiv.org Upon binding of a non-hydrolyzable substrate analog, these dynamics are slowed further, suggesting that the substrate traps the enzyme in a specific conformational state that is part of the catalytic cycle. nih.govchemrxiv.org Furthermore, ³¹P-NMR spectroscopy has been used to directly follow the dUTPase-catalyzed hydrolysis of dUTP, confirming that the nucleophilic attack occurs on the α-phosphate of the substrate. nih.gov

NMR has also been employed to study the conformation and dynamics of DNA containing deoxyuridine derivatives. For example, studies on an oligonucleotide containing 5-(hydroxymethyl)-2'-deoxyuridine (a derivative of deoxyuridine) revealed specific conformations and restricted rotation of the hydroxymethyl group, suggesting its role in recognition by DNA-binding proteins. oup.comresearchgate.net

The induced-fit mechanism posits that the binding of a substrate induces a conformational change in the enzyme, leading to an optimal alignment of catalytic residues. nih.gov This is a crucial aspect of the catalytic cycle for many deoxyuridine-processing enzymes. In dUTPase, the binding of the substrate is thought to cause a conformational change that closes the active site, positioning the substrate for nucleophilic attack. core.ac.ukacs.org Mutational studies on enzymes like human thymidine (B127349) kinase 2 have also pointed to induced-fit mechanisms, where specific residues are involved in conformational changes during substrate binding and catalysis. tandfonline.com Similarly, DNA polymerases utilize induced-fit to discriminate between correct and incorrect dNTPs, where only the binding of the correct nucleotide leads to a catalytically competent conformation. nih.gov

NMR Spectroscopy for Investigating Protein Dynamics and Ligand Binding

Active Site Characterization and Catalytic Mechanisms of Deoxyuridine-processing Enzymes

The active sites of deoxyuridine-processing enzymes are exquisitely tuned to bind their specific substrates and carry out catalysis efficiently and accurately.

The dUTPase active site is formed by five conserved sequence motifs. nih.gov In trimeric dUTPases, the active site is located at the interface of the three subunits. researchgate.netrcsb.org Catalysis proceeds via an SN2 mechanism, where a water molecule, activated by a conserved aspartate residue, performs a nucleophilic attack on the α-phosphate of dUTP. nih.govpreprints.org A key feature of the active site is a highly conserved serine residue. acs.orgdiva-portal.org This serine has been shown to play a dual role: it destabilizes the ground state by imposing conformational constraints and stabilizes the transition state through electrostatic interactions, highlighting a sophisticated catalytic strategy. acs.orgdiva-portal.org The flexible C-terminal arm of dUTPase is also crucial, as it folds over the active site upon substrate binding to shield the reaction from the solvent and properly position the substrate. nih.govacs.org

The active site of ribonucleotide reductase is located in the large α subunit and features a conserved cysteine residue at its core. nih.govrcsb.org This cysteine is believed to generate a thiyl radical that initiates the reduction of the ribonucleotide substrate. nih.gov The active site also contains other key residues that interact with the substrate's ribose and base moieties. pnas.org The specificity of the enzyme is controlled by allosteric effectors that bind to a separate site and induce conformational changes in "loop 2," a flexible region that directly interacts with the substrate in the active site. rcsb.orgpnas.orgnih.gov This allosteric communication ensures that the correct substrate is selected for reduction. Recent cryo-EM structures have shown how one of the tails of the β subunit penetrates deep into the α subunit's active site, completing the substrate-binding pocket and locking in the pathway for radical transfer. acs.org

The table below details key active site residues and their functions in selected deoxyuridine-processing enzymes.

| Enzyme | Key Active Site Residues | Function | Reference |

| dUTPase | Conserved Aspartate | Activates the nucleophilic water molecule. | preprints.org |

| Conserved Serine | Ground-state destabilization and transition-state stabilization. | acs.orgdiva-portal.org | |

| Flexible C-terminal arm (Motif V) | Folds over the active site, essential for catalysis. | nih.gov | |

| Ribonucleotide Reductase | Catalytic Cysteine | Initiates the radical-based reaction. | nih.govrcsb.org |

| Loop 2 Residues (e.g., R293, Q288 in yeast) | Mediate substrate specificity based on allosteric effector binding. | nih.gov | |

| β subunit C-terminal tail | Forms one side of the substrate binding pocket in the α subunit. | acs.org |

Academic Research Methodologies for Deoxyuridine 5 Diphosphate Analysis

Spectroscopic and Chromatographic Techniques for Deoxyuridine Nucleotide Detection and Quantification

Spectroscopic and chromatographic methods are fundamental to the analysis of deoxyuridine nucleotides. These techniques offer high sensitivity and specificity, allowing for the separation and measurement of these compounds from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of nucleotides, including dUDP. Reversed-phase HPLC is a commonly employed technique for separating nucleotides. nih.govlongdom.org In this method, a nonpolar stationary phase is used with a polar mobile phase. longdom.org The separation is based on the hydrophobic interactions between the analytes and the stationary phase. longdom.org For instance, nucleotides like dUTP and its analog fdUTP can be effectively separated using a reversed-phase column. oup.com

Ion-pair reversed-phase HPLC is another powerful variation. This technique introduces an ion-pairing agent to the mobile phase, which interacts with the charged nucleotide molecules, enhancing their retention and resolution on a reversed-phase column. researchgate.net The concentration of the ion-pairing agent, such as tetrabutylammonium (B224687) (TBA), is a critical parameter that needs to be optimized to achieve reproducible separation. longdom.org

Strong anion-exchange chromatography is also utilized, where the stationary phase is positively charged and interacts with the negatively charged phosphate (B84403) groups of nucleotides, allowing for their separation based on charge differences. nih.govresearchgate.net

The separated nucleotides are typically detected using UV absorbance, often at a wavelength of 260 nm or 265 nm. nih.govresearchgate.netsielc.com The sensitivity of HPLC methods can reach the picomole level, with a linear relationship between the concentration and the detector response, enabling accurate quantification. nih.govlongdom.org

Table 1: HPLC Methods for Nucleotide Analysis

| Technique | Stationary Phase | Mobile Phase Components | Detection | Application Example |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 | Water/Methanol | UV (250 nm), Fluorescence | Simultaneous detection of 5-FU and FdUMP. nih.gov |

| Reversed-Phase HPLC | Not Specified | Not Specified | UV | Separation of dUTP and fdUTP. oup.com |

| Ion-Pair Reversed-Phase HPLC | IBD | Potassium Phosphate, Tetrabutylammonium Phosphate | Not Specified | Quantification of UDP-GlcNAc. researchgate.net |

| Strong Anion-Exchange HPLC | Not Specified | Not Specified | UV (260 nm) | Quantification of UDP-glucose. nih.govresearchgate.net |

This table is generated based on data from the text.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the highly sensitive and specific detection of nucleotides like dUDP. nih.govresearchgate.net These methods are particularly valuable for analyzing complex biological samples and can simultaneously measure multiple nucleotides. nih.govnih.gov

In LC-MS, the eluent from the HPLC column is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for nucleotides, typically in the negative ion mode, which generates deprotonated molecules ([M-H]⁻). nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). nih.gov

Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific precursor ion (e.g., the deprotonated molecule of dUDP) is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), significantly enhances the selectivity and sensitivity of the analysis. nih.gov LC-MS/MS methods have been developed for the direct and simultaneous quantification of intracellular deoxynucleoside triphosphates (dNTPs) and nucleoside triphosphates (NTPs). nih.gov

Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of highly polar compounds like nucleotide sugars, which are poorly retained on traditional reversed-phase columns. nih.gov Porous graphitic carbon (PGC) columns have also been successfully employed for the separation of UDP-sugars. nih.gov

Table 2: LC-MS Parameters for Nucleotide Analysis

| Analyte(s) | LC Column Type | Ionization Mode | MS Mode | Application |

|---|---|---|---|---|

| dNTPs and NTPs | Not Specified | Negative ESI | MS/MS | Simultaneous quantification in cell extracts. nih.gov |

| dADP, dCDP, dGDP, dUDP | Not Specified | Not Specified | MS/MS (MRM) | Simultaneous measurement of ribonucleotide reductase products. nih.gov |

| UDP-glucose, UDP-galactose | BEH amide | Negative ESI | MS/MS (MRM) | Quantification in maize. nih.gov |

This table is generated based on data from the text.

High-Performance Liquid Chromatography (HPLC) Applications

Enzymatic Assays for Deoxyuridine-5'-diphosphate Pathway Intermediates and Enzyme Activity

Enzymatic assays are crucial for studying the function of enzymes involved in the dUDP metabolic pathway, such as ribonucleotide reductase (RNR). These assays measure the rate of the enzymatic reaction, providing insights into enzyme kinetics and regulation.

One common approach is to measure the formation of the product of the enzymatic reaction. For instance, the activity of RNR can be determined by quantifying the amount of deoxycytidine diphosphate (B83284) (dCDP) produced from cytidine (B196190) diphosphate (CDP). frontiersin.org This can be achieved by separating the product from the substrate using techniques like ion-exchange chromatography. nih.gov The assay's linearity with time and enzyme concentration is essential for accurate measurements. nih.gov

Coupled enzyme assays are also widely used. nih.gov In this setup, the product of the first reaction is the substrate for a second, "coupling" enzyme, which produces a readily detectable substance. nih.gov For example, the UTP produced by nucleoside diphosphate kinase can be utilized by UDP-glucose pyrophosphorylase to synthesize UDP-glucose, which is then quantified by HPLC. nih.gov

Spectrophotometric assays offer a continuous way to monitor enzyme activity. nih.govrsc.org One method follows the pH drop that occurs during dUTP hydrolysis by dUTPase using a pH indicator like cresol (B1669610) red. nih.gov Another spectrophotometric method for measuring dUTPase activity involves coupling the release of pyrophosphate to its hydrolysis by pyrophosphatase, which is then linked to a colorimetric reaction. nih.gov

It is important to note that some assays may not be suitable for crude extracts containing interfering enzymes that can convert the product into other compounds. nih.gov

Table 3: Enzymatic Assays for Nucleotide Metabolism

| Enzyme | Principle | Detection Method | Key Features |

|---|---|---|---|

| Ribonucleotide Reductase | Isolation of dCDP product | Ion-Exchange Chromatography | Rapid and convenient, but not suitable for samples with interfering enzymes. nih.gov |

| Ribonucleotide Reductase | Quantification of dCDP product | HPLC | Allows for the evaluation of catalytic activity based on dCDP yield. frontiersin.org |

| Nucleoside Diphosphate Kinase | Coupled assay with UDP-glucose pyrophosphorylase | HPLC | Nonradioactive and specific. nih.gov |

| dUTPase | pH drop during dUTP hydrolysis | Spectrophotometry (cresol red) | Continuous monitoring of reaction. nih.gov |

This table is generated based on data from the text.

Computational and Bioinformatics Approaches in Metabolic Pathway Research

Computational and bioinformatics tools have become integral to the study of metabolic pathways, including those involving dUDP. These approaches allow for the analysis of large datasets, the prediction of enzyme function, and the simulation of molecular interactions.

Genome-wide analyses, leveraging the vast amount of available genomic sequence data, have provided significant insights into the distribution and evolution of enzymes related to deoxyuridine metabolism. frontiersin.orgarxiv.org Bioinformatic searches using known dUTPase and uracil-DNA glycosylase (UNG) gene sequences have been performed on fully sequenced bacterial and archaeal genomes. frontiersin.orgarxiv.org

These studies have revealed that the absence of dUTPase genes is more common than previously thought, and have identified survival strategies in organisms lacking this enzyme. frontiersin.orgarxiv.org Phylogenetic analyses comparing host and viral dUTPase sequences have provided evidence for horizontal gene transfer events during evolution. mdpi.com Such comparative genomic studies are crucial for understanding the diversity and evolution of these essential enzymes. Furthermore, genome-wide association studies (GWAS) in humans have linked nucleotide metabolism to traits like leukocyte telomere length. au.dk

Molecular dynamics (MD) simulations and ligand docking are powerful computational techniques used to investigate the three-dimensional structures and interactions of molecules at an atomic level. acs.orgnih.gov

MD simulations can be used to study the dynamic behavior of enzyme-substrate complexes, providing insights into the reaction mechanism. acs.orgmdpi.com For example, MD simulations have been employed to understand the substrate specificity of dUTPase, revealing how the enzyme selectively hydrolyzes dUTP over dUDP. acs.org These simulations can also be used to investigate the conformational changes in nucleic acids containing modified nucleosides. nih.govmdpi.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand (such as dUDP) when bound to a receptor, typically a protein. frontiersin.orgdipterajournal.comchemrxiv.orgnih.gov This technique is widely used in drug design to screen for potential inhibitors of enzymes. frontiersin.orgchemrxiv.orgnih.gov Docking studies can identify key amino acid residues in the active site that are crucial for ligand binding and can help in understanding the molecular basis of enzyme inhibition. nih.gov The results of docking studies are often evaluated using scoring functions that estimate the binding affinity. dipterajournal.comnih.gov

Table 4: Compound Names

| Compound Name |

|---|

| This compound (dUDP) |

| Deoxyuridine-5'-triphosphate (dUTP) |

| 5-fluoro-2'-deoxyuridine 5' monophosphate (FdUMP) |

| 5-fluorouracil (B62378) (5-FU) |

| 5-formyl-2'-deoxyuridine 5'-triphosphate (fdUTP) |

| Uridine-5'-diphosphate-N-acetylglucosamine (UDP-GlcNAc) |

| Uridine-5'-diphosphate-glucose (UDP-glucose) |

| Uridine-5'-diphosphate-galactose (UDP-galactose) |

| Deoxycytidine diphosphate (dCDP) |

| Cytidine diphosphate (CDP) |

| Uridine-5'-triphosphate (UTP) |

| Deoxyadenosine diphosphate (dADP) |

| Deoxyguanosine diphosphate (dGDP) |

| Uracil-DNA glycosylase (UNG) |

| Tetrabutylammonium (TBA) |

| Cresol red |

| Pyrophosphate |

| Deoxythymidine-5'-triphosphate (dTTP) |

| Deoxycytidine-5'-triphosphate (dCTP) |

| Deoxyguanosine-5'-triphosphate (dGTP) |

| Adenosine-5'-triphosphate (ATP) |

| Guanosine-5'-triphosphate (GTP) |

| Cytidine-5'-triphosphate (CTP) |

| Deoxyadenosine-5'-triphosphate (dATP) |

| Deoxyuridine monophosphate (dUMP) |

| 5-formyl-2'-deoxyuridine (fdU) |

| Uridine (B1682114) monophosphate (UMP) |

| Cytidine monophosphate (CMP) |

| Thymidine (B127349) |

| Deoxyuridine |

| Uracil (B121893) |

| 2-deoxyribose 5-phosphate |

| 5-hydroxymethyl-2'-deoxyuridine 5'-monophosphate |

| 5-hydroxymethyluracil |

| 2-deoxyribose 1-phosphate |

| Thymine (B56734) |

This table is generated based on data from the text.

Deoxyuridine 5 Diphosphate Metabolism in Diverse Biological Systems

Deoxyuridine-5'-diphosphate Metabolism in Mammalian Systems

In mammalian cells, the metabolism of this compound is intricately linked to the de novo synthesis of pyrimidine (B1678525) deoxyribonucleotides required for DNA replication and repair. The primary route for dUDP synthesis is the reduction of uridine-5'-diphosphate (B1205292) (UDP) by the enzyme ribonucleotide reductase (RNR). wikipedia.orgwikidoc.org This reaction is a critical control point in DNA synthesis. wikipedia.org

The activity of mammalian RNR is tightly regulated by a complex allosteric mechanism to maintain a balanced supply of all four deoxyribonucleoside triphosphates (dNTPs). wikidoc.orgnih.gov The binding of ATP to the allosteric activity site activates the enzyme, while dATP binding leads to its deactivation. wikidoc.org Substrate specificity is also allosterically controlled. For instance, the binding of ATP or dATP to a separate specificity site promotes the reduction of UDP and CDP. wikipedia.orgwikidoc.org Conversely, high levels of dTTP promote the reduction of GDP, and high levels of dGTP promote the reduction of ADP. wikipedia.orgwikidoc.org This intricate regulation ensures that the appropriate balance of dNTPs is available for high-fidelity DNA synthesis. mdpi.com

Once synthesized, dUDP is typically phosphorylated to deoxyuridine-5'-triphosphate (dUTP). nih.gov Cellular dUTP levels are kept extremely low by the action of deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase), which rapidly hydrolyzes dUTP to deoxyuridine-5'-monophosphate (dUMP) and pyrophosphate. nih.govdntb.gov.ua This prevents the misincorporation of uracil (B121893) into DNA. dntb.gov.ua dUMP then serves as the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase, which is subsequently phosphorylated to dTTP. nih.govportlandpress.com

While the reduction of UDP to dUDP is a key step, it is considered less efficient in mammalian cells compared to the reduction of CDP. pnas.org Consequently, the primary pathway for dTTP synthesis often proceeds through the reduction of CDP to dCDP, followed by a series of enzymatic steps to produce dUMP. portlandpress.compnas.org However, under conditions of high RNR activity, the production of dUDP can increase, potentially overwhelming the pathway to dTTP and leading to an increase in dUTP levels and its subsequent incorporation into DNA. mdpi.com

| Enzyme | Function | Allosteric Regulation |

|---|---|---|

| Ribonucleotide Reductase (RNR) | Reduces UDP to dUDP | Activated by ATP, inhibited by dATP. Substrate specificity modulated by ATP, dATP, dTTP, and dGTP. wikipedia.orgwikidoc.org |

| Nucleoside Diphosphate (B83284) Kinase | Phosphorylates dUDP to dUTP | Generally not a major regulatory point for this specific reaction. |

| dUTPase | Hydrolyzes dUTP to dUMP and pyrophosphate | Product inhibition by dUMP. nih.gov |

| Thymidylate Synthase | Methylates dUMP to dTMP | Not directly regulated by dUDP. |

This compound Metabolism in Microbial and Viral Systems

Bacterial Metabolism (e.g., Escherichia coli)

In bacteria such as Escherichia coli, the metabolism of dUDP shares similarities with mammalian systems but also possesses distinct features. The de novo synthesis of dUMP in gram-negative bacteria primarily occurs through the dCTP pathway, where dCTP is deaminated to dUTP by dCTP deaminase. researchgate.net The resulting dUTP is then hydrolyzed by dUTPase to dUMP. researchgate.net

The dUTPase in E. coli is a crucial enzyme, as its inactivation is lethal. nih.gov This highlights the importance of preventing uracil incorporation into the bacterial genome. Interestingly, some bacteriophages, like T5, encode their own dUTPase, which can have additional functions beyond dUTP hydrolysis. mdpi.com While there is limited sequence similarity between the T5 phage dUTPase and the E. coli enzyme, they share a high degree of structural similarity. mdpi.com

Protozoan and Parasitic Organisms (e.g., Trypanosoma evansi, Leishmania major)

The metabolism of dUDP in protozoan parasites like Trypanosoma evansi and Leishmania major presents unique features that are potential targets for drug development. najah.eduresearchgate.net In these organisms, dUTPase is an essential enzyme. nih.gov

Leishmania major possesses a dUTP nucleotidohydrolase that is significantly different from its eukaryotic counterparts in terms of its amino acid sequence and that it is a dimeric enzyme. nih.govresearchgate.net This enzyme exhibits high specificity for dUTP but can also efficiently hydrolyze dUDP to dUMP and inorganic phosphate (B84403). nih.gov The reaction products are dUMP and pyrophosphate when dUTP is the substrate. nih.gov The enzyme is dependent on Mg²⁺ for its activity and is inhibited by the product dUMP. nih.gov The unique dimeric all-α-helical structure of the kinetoplastid dUTPases, in contrast to the trimeric β-sheet structure of the human enzyme, makes it an attractive drug target. nih.gov

In Trypanosoma evansi, bioinformatic studies of the pyrimidine metabolic pathways have revealed differences compared to their mammalian hosts. najah.eduresearchgate.net For instance, the absence of UMP/CMP kinase in T. evansi suggests that the interconversion between UMP and UDP is altered, potentially making other enzymes in the pathway, such as ATP-diphosphatase, important targets for inhibition. najah.eduresearchgate.net

Viral Deoxyuridine Metabolism and Replication (e.g., Retroviral dUTPases, ASFV)

Many viruses, particularly large DNA viruses and some retroviruses, encode their own enzymes for nucleotide metabolism to ensure an adequate supply of dNTPs for viral genome replication, especially in non-dividing host cells where cellular dNTP pools are low. nih.govresearchgate.net

A key enzyme in this context is dUTPase, which is encoded by a diverse group of viruses, including poxviruses, herpesviruses, and certain retroviruses. nih.govasm.orguniprot.org The primary function of viral dUTPase is to hydrolyze dUTP to dUMP, thereby preventing the misincorporation of uracil into the viral DNA and providing the precursor for thymidylate synthesis. dntb.gov.uaasm.org

In several retroviruses, such as feline immunodeficiency virus (FIV), equine infectious anemia virus (EIAV), and caprine arthritis-encephalitis virus (CAEV), dUTPase is essential for efficient viral replication, particularly in terminally differentiated cells like macrophages. researchgate.netnih.gov Eliminating viral dUTPase activity can lead to an increased mutation rate and reduced viral propagation in non-cycling cells. researchgate.net

African swine fever virus (ASFV), a large DNA virus, also encodes a highly specific dUTPase (E165R) that is crucial for its replication in swine macrophages. asm.orgnih.gov This enzyme is a homotrimer that requires a divalent cation like Mg²⁺ for its activity. nih.gov The crystal structure of the ASFV dUTPase has been solved, revealing a potential drug target. asm.org

Mycobacterial Deoxyuridine Metabolism (e.g., Mycobacterium tuberculosis)

In Mycobacterium tuberculosis, the causative agent of tuberculosis, the pathways of nucleotide metabolism are critical for survival and pathogenesis. The dUTPase (encoded by the dut gene) in M. tuberculosis is an essential enzyme. uniprot.orgasm.org It plays a vital role by hydrolyzing dUTP to dUMP, which is the precursor for dTTP biosynthesis, and by preventing uracil incorporation into the mycobacterial DNA. uniprot.orgnih.gov

The thymidylate synthase in M. tuberculosis can be of the ThyA or the flavin-dependent ThyX type. acs.org The absence of ThyX in humans makes it a potential drug target. acs.org The M. tuberculosis dUTPase has been structurally characterized, revealing a hidden active site that is accessible through small conformational changes, which could be exploited for the design of specific inhibitors. nih.govresearchgate.net Furthermore, cytidine (B196190) deaminase in M. tuberculosis is involved in the pyrimidine salvage pathway, converting deoxycytidine to deoxyuridine. nih.gov

Comparative Enzymology and Metabolic Pathway Analysis Across Organisms

Comparative analysis of dUDP metabolism across different biological systems reveals both conserved core principles and significant divergences, which are often exploited for therapeutic intervention. The central role of ribonucleotide reductase in producing dUDP and the necessity of dUTPase to prevent uracil incorporation in DNA are nearly universal. wikipedia.orgdntb.gov.ua

However, the enzymes involved can have distinct structural and regulatory properties. For example, the dUTPases of kinetoplastids like Leishmania and Trypanosoma are dimeric and all-α-helical, differing from the trimeric β-sheet structure of human and bacterial dUTPases. nih.govnih.gov This structural uniqueness provides a basis for the development of selective inhibitors. nih.gov

Similarly, the dUTPase of African swine fever virus (ASFV) exhibits a noncanonical folding pattern and a novel two-subunit active site, distinguishing it from the classical trimeric dUTPases. nih.govresearchgate.netrcsb.org This again offers an opportunity for designing specific antiviral agents. nih.gov

Phylogenetic analyses of dUTPase sequences suggest a complex evolutionary history, including instances of horizontal gene transfer between viruses and their hosts. nih.gov The substrate specificity of enzymes in the pathway can also differ. For instance, the Leishmania major dUTPase can hydrolyze both dUTP and dUDP, a dual activity not as prominent in other organisms. nih.gov

| Organism Type | dUTPase Structure | Key Characteristics | Therapeutic Implications |

|---|---|---|---|

| Mammals | Trimeric, β-sheet | Tightly regulated, essential for genomic integrity. | Target for some cancer chemotherapies. |

| E. coli | Trimeric, β-sheet | Essential for viability. nih.gov | Potential antibacterial target. |

| Kinetoplastids (Leishmania, Trypanosoma) | Dimeric, all-α-helical | Structurally distinct from human enzyme; can hydrolyze dUDP. nih.govnih.gov | Attractive target for anti-parasitic drugs. nih.gov |

| Retroviruses (e.g., FIV, EIAV) | Varies (often trimeric) | Essential for replication in non-dividing cells. researchgate.netnih.gov | Potential target for novel antiretroviral therapies. nih.gov |

| African Swine Fever Virus (ASFV) | Trimeric, noncanonical fold | Novel two-subunit active site; essential for replication in macrophages. nih.govnih.gov | Promising target for specific antiviral inhibitors. asm.orgnih.gov |

| Mycobacterium tuberculosis | Trimeric, β-sheet | Essential for viability; has a unique surface loop. uniprot.orgelte.hu | Validated target for anti-tuberculosis drug development. nih.gov |

Research on Deoxyuridine 5 Diphosphate Analogues and Their Mechanistic Applications

Synthesis and Characterization of Modified Deoxyuridine Nucleotides

The creation of modified deoxyuridine nucleotides is a cornerstone of mechanistic enzymology. These synthetic analogues, featuring alterations to the nucleobase, sugar moiety, or phosphate (B84403) chain, serve as powerful tools to dissect enzyme function.

To study the binding and conformational changes of an enzyme without the complication of a chemical reaction, scientists often employ non-hydrolyzable substrate analogues. In these molecules, the cleavable P-O-P (pyrophosphate) bond is replaced with a more stable linkage.

A prominent example is α,β-imido-dUTP, where an imido group (-NH-) replaces the oxygen atom between the α and β phosphates. This substitution makes the molecule resistant to cleavage by enzymes like dUTPase. nih.gov X-ray crystallography studies of Epstein-Barr virus (EBV) dUTPase in complex with α,β-imido-dUTP have provided snapshots of the enzyme's active site, revealing the interactions that position the substrate for catalysis. nih.gov Similarly, molecular dynamics simulations of the dUTPase DR2231 from Deinococcus radiodurans complexed with 2'-deoxyuridine (B118206) 5'-α,β-imido triphosphate (dUpNHp) have helped to define the positions of catalytically important magnesium ions and understand the hydrolysis mechanism. acs.org Interestingly, 31P-NMR spectroscopy has shown that dUTPase is capable of cleaving the supposedly non-hydrolyzable α,β-imido-dUTP, albeit at a much slower rate, highlighting the enzyme's powerful catalytic machinery. oup.com

Another class of non-hydrolyzable analogues involves methylenebisphosphonates, where a -CH2- group replaces the bridging oxygen. These analogues, such as 5'-adenylyl methylenediphosphonate (AMP-PCP), have been instrumental in studying the mechanisms of polymerases and other nucleotide-binding proteins since the 1960s. mdpi.com

Table 1: Examples of Non-hydrolyzable Deoxyuridine-5'-diphosphate Analogues

| Analogue Name | Modification | Enzyme Studied | Research Focus |

|---|---|---|---|